molecular formula C7H8N2O4 B12864921 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid CAS No. 856343-99-2

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid

Cat. No.: B12864921
CAS No.: 856343-99-2
M. Wt: 184.15 g/mol
InChI Key: CVHJPIVSKWXXIL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and two carboxylic acid groups. Pyrazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with diethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1H-pyrazole-1,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wider range of chemical modifications compared to similar compounds .

Properties

CAS No.

856343-99-2

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

4,5-dimethylpyrazole-1,3-dicarboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-3-4(2)9(7(12)13)8-5(3)6(10)11/h1-2H3,(H,10,11)(H,12,13)

InChI Key

CVHJPIVSKWXXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C(=O)O)C

Origin of Product

United States

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